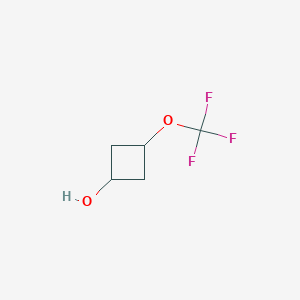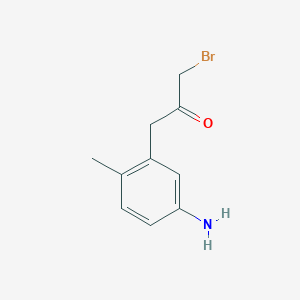
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one typically involves the reaction of 5-amino-2-methylphenyl with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
5-Amino-pyrazoles: These compounds share the amino group and are used in the synthesis of heterocyclic compounds with various biological activities.
Uniqueness
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromopropanone moiety, in particular, allows for diverse chemical transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(5-amino-2-methylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-9(12)4-8(7)5-10(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
POZJQEBGHCEUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


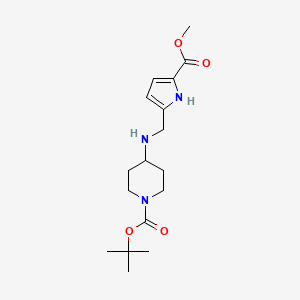

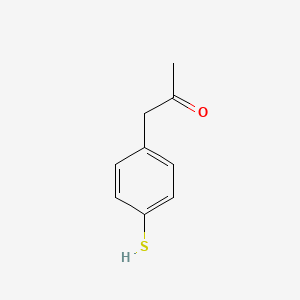
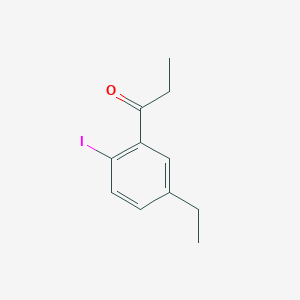
![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)
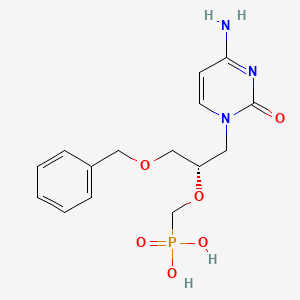
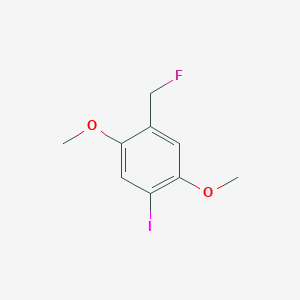
![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
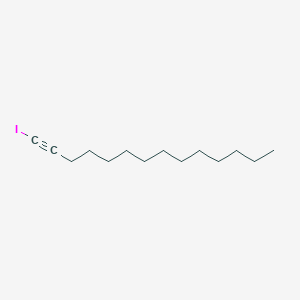
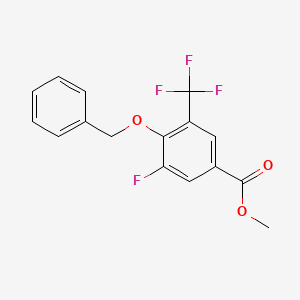
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
